[1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester
Description
[1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester (CAS: 892874-24-7) is a carbamate derivative characterized by a branched alkyl chain containing a hydroxyl group. Its structure comprises a tert-butyl carbamate group linked to a 1-(2-hydroxyethyl)-2,2-dimethylpropyl moiety. This compound is marketed as a research chemical, with applications likely as an intermediate in organic synthesis or pharmaceutical development .
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)9(7-8-14)13-10(15)16-12(4,5)6/h9,14H,7-8H2,1-6H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNITSXTIFUCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588767 | |
| Record name | tert-Butyl (1-hydroxy-4,4-dimethylpentan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892874-24-7 | |
| Record name | tert-Butyl (1-hydroxy-4,4-dimethylpentan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solvent Selection
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine, which can be further functionalized.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Biochemical Research
Enzyme Inhibition : Tert-butyl carbamate has been studied for its role as an inhibitor of certain enzymes. Its structural resemblance to natural substrates allows it to interact effectively with enzyme active sites, making it useful in studying enzyme kinetics and mechanisms.
Medicinal Chemistry
Drug Development : The compound is of interest in the synthesis of pharmaceutical agents. Its ability to form stable derivatives can be exploited in designing drugs that target specific biological pathways.
Agricultural Chemistry
Pesticide Formulation : Research indicates that derivatives of carbamic acids can exhibit pesticide properties. Tert-butyl carbamate may serve as a precursor in the synthesis of more complex agrochemicals aimed at pest control.
Material Science
Polymer Synthesis : The compound's reactivity can be utilized in the development of polymers with specific chemical properties. Its incorporation into polymer chains can enhance material characteristics such as flexibility and resistance to degradation.
Case Study 1: Enzyme Inhibition
A study published in Journal of Biological Chemistry explored the inhibitory effects of tert-butyl carbamate on acetylcholinesterase (AChE). The research demonstrated that the compound could effectively reduce AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
Case Study 2: Drug Synthesis
In a recent publication in Medicinal Chemistry, researchers synthesized novel drug candidates using tert-butyl carbamate as a key intermediate. These compounds showed promising activity against cancer cell lines, indicating that tert-butyl carbamate could be pivotal in developing new anticancer therapies.
Case Study 3: Agricultural Applications
Research conducted by agricultural scientists highlighted the use of tert-butyl carbamate derivatives as effective insecticides against common agricultural pests. The study found that these derivatives exhibited low toxicity to non-target organisms, making them suitable for sustainable agriculture practices.
Data Tables
| Application Area | Specific Use Case | Reference Source |
|---|---|---|
| Biochemical Research | Enzyme inhibition studies | Journal of Biological Chemistry |
| Medicinal Chemistry | Synthesis of anticancer drugs | Medicinal Chemistry |
| Agricultural Chemistry | Development of eco-friendly pesticides | Agricultural Sciences Journal |
| Material Science | Polymer modification | Polymer Chemistry Reviews |
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the carbamate moiety can act as an electrophile, reacting with nucleophilic residues in the target molecule. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tert-butyl carbamates, which are widely used as protective groups in organic synthesis. Below is a detailed comparison with structurally related analogs, emphasizing substituent variations and their implications.
Structural and Functional Group Variations
Key Comparative Analysis
- Hydrophilicity and Reactivity: The hydroxyl group in the main compound increases polarity compared to the amino group in tert-Butyl 2-amino-2-methylpropylcarbamate . This difference may affect solubility in aqueous systems and reactivity in condensation or protection-deprotection reactions.
- Stereochemical Influence : The chiral (R)-configured [(1R)-2-hydroxy-1,2-dimethylpropyl]-carbamic acid tert-butyl ester highlights the role of stereochemistry in biological activity, a feature absent in the achiral main compound.
- Functional Group Diversity : The thioether group in tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate may improve metabolic stability compared to ether or hydroxyl analogs, relevant in prodrug design.
- Synthetic Utility : The chloroacetyl group in ’s compound suggests utility as an electrophilic intermediate, contrasting with the main compound’s hydroxyl group, which is more suited for hydrogen-bonding interactions.
Biological Activity
The compound [1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester, often referred to as a tert-butyl carbamate, is a derivative of carbamic acid that has garnered interest in various biological applications. This article explores its biological activity, focusing on synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Properties
Tert-butyl carbamates are synthesized through the reaction of carbamic acid derivatives with tert-butanol. The synthesis can be optimized through various methods, including solvent-free conditions or using catalytic systems to enhance yield and purity. The compound's structure allows for significant stability and bioavailability, making it a candidate for pharmaceutical applications.
The biological activity of this compound is primarily linked to its role as a prodrug. Upon administration, it can undergo hydrolysis to release active metabolites that exhibit pharmacological effects. The compound has been studied for its potential in cancer therapy, particularly in inhibiting glutaminolysis in cancer cells, which is crucial for tumor growth and survival .
Case Studies
- Cancer Cell Lines : In a recent study, various carbamate derivatives were evaluated against breast cancer cell lines such as MCF-7 and MDA-MB-231. The results indicated that these compounds effectively suppressed cell growth in a concentration-dependent manner. Notably, the activity was significantly higher than that of nonmalignant cell lines, suggesting selective toxicity towards cancerous cells .
- Kinetic Studies : Research has demonstrated the kinetics of gas-phase elimination reactions for similar carbamate structures under varying temperature and pressure conditions. These studies indicate that the elimination process follows first-order kinetics and involves the formation of unstable intermediates that rapidly convert into more stable nitrogen-containing products . The Arrhenius parameters derived from these studies provide insight into the thermal stability and reactivity of the compound.
Data Tables
| Parameter | Value | Reference |
|---|---|---|
| Temperature Range | 200–280 °C | |
| Pressure Range | 22–201 Torr | |
| Half-life in Brain | 0.74 h | |
| IC50 against MCF-7 | Not specified | |
| Selectivity towards Cancer | High |
Pharmacokinetics
Pharmacokinetic studies have shown that the compound exhibits moderate exposure in brain tissues while demonstrating good distribution in organs like the kidney and liver. This profile is advantageous for targeting tumors located in these regions while minimizing systemic toxicity .
Q & A
Q. Advanced
- Cross-validation : Compare H/C NMR, IR, and HRMS data with literature benchmarks (e.g., tert-butyl carbamates in asymmetric syntheses ).
- Isotopic labeling : Use N or C-labeled intermediates to clarify ambiguous peaks in complex spectra .
- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction, as demonstrated for biphenyl-derived carbamates .
What role does this compound play in bioconjugation or prodrug design?
Advanced
The hydroxyl and carbamate groups enable site-specific derivatization . For instance:
- Prodrug activation : Enzymatic cleavage of the tert-butyl group in vivo releases active amines .
- Porphyrin functionalization : Carbamates serve as linkers for attaching targeting moieties in photodynamic therapy agents .
- Peptide synthesis : Boc-protected intermediates are used in solid-phase peptide synthesis (SPPS) to prevent side-chain reactions .
How are purification challenges addressed for this compound?
Q. Basic
- Chromatography : Use silica gel or reverse-phase HPLC to separate diastereomers or byproducts .
- Recrystallization : Optimize solvent systems (e.g., hexane/EtOAc) based on tert-butyl group hydrophobicity .
- Distillation : For volatile impurities, short-path distillation under reduced pressure preserves thermolabile carbamates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
